molecular formula C8H14N2O B1438109 2-(4-(Hydroxymethyl)piperidin-1-yl)acetonitrile CAS No. 654663-53-3

2-(4-(Hydroxymethyl)piperidin-1-yl)acetonitrile

Cat. No. B1438109
M. Wt: 154.21 g/mol
InChI Key: YVTHYSHAUJYAHU-UHFFFAOYSA-N
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Description

“2-(4-(Hydroxymethyl)piperidin-1-yl)acetonitrile” is a compound that belongs to the class of piperidines . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of piperidine derivatives has been a topic of interest in recent years . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis have been published.


Chemical Reactions Analysis

The chemical reactions involving piperidine derivatives have been extensively studied . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-(Hydroxymethyl)piperidin-1-yl)acetonitrile” include a molecular weight of 173.21 . It is a powder at room temperature .

Scientific Research Applications

Utility in Synthesis of Novel Compounds

The reactivity of chloroacetonitrile with piperidine has facilitated the creation of novel arylidene derivatives, demonstrating the compound's utility in constructing diverse chemical structures. Such derivatives have potential applications in medicinal chemistry and drug discovery (Khalil et al., 2017).

Radiolabeling for PET Studies

The synthesis and radiolabeling of [11C]MP4A, which involves the acetylation of 4-hydroxypiperidine, exemplify the compound's application in producing ligands for PET (Positron Emission Tomography) studies. This technique is crucial for investigating the cholinergic system, highlighting the compound's importance in neuroimaging and neuroscience research (Carpinelli et al., 2006).

Exploration of Tautomerism and Proton Transfer

Studies on naphthaldehydes, including derivatives involving piperidine, have shed light on proton transfer mechanisms and tautomerism. Such insights are valuable in understanding the chemical behavior of compounds under different conditions, with implications for designing pH-sensitive materials or molecular switches (Manolova et al., 2015).

Lipophilicity Determination

The lipophilicity of pyrrolidin-2-one derivatives, as determined through RP-TLC, indicates the compound's role in studying the physicochemical properties that influence drug absorption and distribution. This research aids in the optimization of drug candidates for better pharmacokinetic profiles (Kulig & Malawska, 2009).

Molecular Docking and Antitumor Activity

The synthesis of pyrimidine-piperazine-chromene and -quinoline conjugates and their subsequent evaluation for cytotoxic activities demonstrate the compound's potential in anticancer drug development. Molecular docking studies further reveal how modifications to the chemical structure can enhance binding affinity and, consequently, therapeutic efficacy (Parveen et al., 2017).

Safety And Hazards

The safety information for “2-(4-(Hydroxymethyl)piperidin-1-yl)acetonitrile” includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

The future directions for “2-(4-(Hydroxymethyl)piperidin-1-yl)acetonitrile” and similar compounds involve further exploration of their synthesis and potential applications in the pharmaceutical industry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder , indicating a strong interest in this field.

properties

IUPAC Name

2-[4-(hydroxymethyl)piperidin-1-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c9-3-6-10-4-1-8(7-11)2-5-10/h8,11H,1-2,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVTHYSHAUJYAHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(Hydroxymethyl)piperidin-1-yl)acetonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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